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2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol

Cat. No.: B3024141
CAS No.: 25222-62-2
M. Wt: 237.26 g/mol
InChI Key: NJLNYQWIKPAGSC-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Triazole-Phenol Hybrid Scaffolds in Chemical Biology

The fusion of a 1,2,4-triazole (B32235) ring with a phenol (B47542) group creates a hybrid scaffold with significant potential in chemical biology. The 1,2,4-triazole moiety is a well-established pharmacophore, a structural feature recognized by biological targets, known for its metabolic stability and capacity to engage in hydrogen bonding. ontosight.aitandfonline.com This five-membered heterocyclic ring is a core component in numerous therapeutic agents, particularly noted in the development of antifungal medications that function by inhibiting key fungal enzymes. ontosight.aitandfonline.com

Phenol and its derivatives are also a cornerstone in medicinal chemistry, valued for their wide range of biological activities, including antiseptic and antioxidant properties. ontosight.aitandfonline.com The hydroxyl group on the aromatic ring is a crucial functional group that can participate in various biological interactions.

When these two scaffolds are combined, the resulting hybrid molecule, such as 2-(4-Phenyl-4H- ontosight.aiontosight.ainih.govtriazol-3-yl)-phenol, possesses a unique electronic and structural profile. Researchers investigate these hybrids for a variety of potential biological activities, including antimicrobial, antifungal, and anticancer properties. ontosight.ai The synergy between the triazole's metabolic stability and the phenol's reactive and interactive potential makes this scaffold a compelling candidate for the design of new biologically active compounds. ontosight.aiontosight.ai The specific arrangement of the phenyl group on the triazole ring further influences the molecule's three-dimensional shape and potential interactions with biological receptors.

Historical Context of 1,2,4-Triazole and Phenol Derivatives in Medicinal Chemistry

The histories of 1,2,4-triazole and phenol in medicinal chemistry are rich and distinct, yet their eventual combination represents a logical progression in drug design.

The medicinal journey of phenol began in the 19th century. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, who called it Karbolsäure (carbolic acid), its antiseptic properties were famously pioneered by Sir Joseph Lister in the 1860s. Lister's use of carbolic acid to sterilize surgical instruments and clean wounds dramatically reduced mortality from infections, laying the foundation for modern antiseptic surgery. Phenol itself, due to its toxicity, was later replaced by less caustic derivatives, but its early success established phenols as a critical class of compounds in medicine and a versatile precursor for numerous drugs. nih.gov

The 1,2,4-triazole ring system was first synthesized by Bladin in 1885. For decades, it remained primarily of academic interest. However, in the latter half of the 20th century, its significance in medicinal chemistry surged. The discovery of the potent antifungal activity of triazole-containing compounds, such as fluconazole (B54011) and itraconazole, solidified the 1,2,4-triazole ring as a "privileged scaffold." japer.in This designation is given to molecular frameworks that are able to bind to multiple biological targets, and indeed, 1,2,4-triazole derivatives have since been developed into a wide array of therapeutic agents, including antiviral, anticonvulsant, and anticancer drugs. japer.inresearchgate.net

The conceptual merging of these two historic scaffolds into hybrid molecules like 2-(4-Phenyl-4H- ontosight.aiontosight.ainih.govtriazol-3-yl)-phenol is a modern strategy in medicinal chemistry, aiming to harness the advantageous properties of both lineages to create novel compounds with enhanced or new therapeutic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N3O B3024141 2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol CAS No. 25222-62-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenyl-1,2,4-triazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-13-9-5-4-8-12(13)14-16-15-10-17(14)11-6-2-1-3-7-11/h1-10,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLNYQWIKPAGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420615
Record name 2-(4-phenyl-1,2,4-triazol-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25222-62-2
Record name 2-(4-phenyl-1,2,4-triazol-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Phenyl 4h 1 2 3 Triazol 3 Yl Phenol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, it provides detailed information about the chemical environment of individual atoms and their connectivity within the molecule.

One-Dimensional NMR (¹H, ¹³C) for Structural Confirmation

One-dimensional NMR provides fundamental information about the number and type of protons and carbons in a molecule. For 2-(4-Phenyl-4H- nih.govurfu.runih.govtriazol-3-yl)-phenol, the spectra are expected to exhibit characteristic signals corresponding to the three key structural motifs: the 2-hydroxyphenyl group, the 4-phenyl group, and the 1,2,4-triazole (B32235) ring.

¹H NMR: The proton NMR spectrum is anticipated to show a distinct signal for the triazole C5-H proton, typically in the downfield region. The protons of the two phenyl rings will appear as complex multiplets in the aromatic region (approx. 7.0-8.0 ppm). The phenolic hydroxyl (-OH) proton is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. In a study of a closely related compound, 3-(2-hydroxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-(4H)-thione, the aromatic protons were observed in the range of 6.95-7.66 ppm, and the phenolic proton appeared at 10.35 ppm. nih.gov

¹³C NMR: The carbon-13 NMR spectrum will complement the proton data by showing distinct signals for each unique carbon atom. The two carbons of the triazole ring (C3 and C5) are expected at characteristic chemical shifts, with C3 being more deshielded due to its attachment to two nitrogen atoms and the hydroxyphenyl ring. The carbons of the phenyl and hydroxyphenyl rings will resonate in the typical aromatic region (approx. 115-160 ppm). For instance, in various 1,2,4-triazole derivatives, the triazole ring carbons (C3 and C5) are typically found in the range of 150-165 ppm. urfu.runih.gov The carbon bearing the hydroxyl group (C-OH) in the phenol (B47542) ring is expected to appear significantly downfield.

Expected ¹H and ¹³C NMR Chemical Shifts

AssignmentExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
Triazole C5-H8.5 - 9.5140 - 150
Phenolic OH9.0 - 11.0 (broad s)-
Aromatic C-H (Phenyl & Hydroxyphenyl)6.8 - 8.0 (m)115 - 135
Triazole C3-155 - 165
Aromatic C-ipso (N-Phenyl)-135 - 140
Aromatic C-ipso (C-Hydroxyphenyl)-110 - 120
Aromatic C-OH-150 - 160

Two-Dimensional NMR (COSY, HMBC, HSQC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the precise connectivity between atoms, confirming the substitution pattern of the rings, and linking the different structural fragments together.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For 2-(4-Phenyl-4H- nih.govurfu.runih.govtriazol-3-yl)-phenol, COSY spectra would reveal the coupling networks within the 4-phenyl ring and the 2-hydroxyphenyl ring, allowing for the assignment of adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC is invaluable for assigning the carbon signals of all protonated carbons, such as the C5 of the triazole ring and the C-H carbons of the aromatic rings.

A correlation between the triazole C5-H proton and the C3 carbon of the triazole ring.

Correlations from the protons on the N-phenyl ring to the C5 carbon of the triazole, confirming the attachment point.

Correlations from the protons on the 2-hydroxyphenyl ring (particularly the proton ortho to the point of attachment) to the C3 carbon of the triazole, unambiguously confirming the linkage between these two rings.

In related triazole structures, HMBC has been essential for confirming S-alkylation by observing correlations between methylene (B1212753) protons and the triazole C3 carbon. mdpi.com

¹H-¹⁵N NMR: Although less common, ¹H-¹⁵N correlation spectroscopy can provide definitive information about the nitrogen environment. An HMBC-type experiment correlating protons to ¹⁵N nuclei would show correlations from the C5-H proton to N4 and N1/N2, and from the N-phenyl protons to N4, thus confirming the 4-substituted-4H-1,2,4-triazole structure. mdpi.com

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

Vibrational Band Assignment and Functional Group Analysis

The FTIR spectrum of 2-(4-Phenyl-4H- nih.govurfu.runih.govtriazol-3-yl)-phenol is expected to show a combination of absorption bands characteristic of the phenol and triazole moieties. A key feature would be the O-H stretching vibration of the phenolic group, which is often broad and can be involved in intramolecular hydrogen bonding with a nitrogen atom of the triazole ring. nih.gov This intramolecular hydrogen bond would shift the O-H stretching frequency to a lower wavenumber.

Studies on similar structures, such as 3-(2-hydroxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-(4H)-thione and 4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, have provided detailed vibrational assignments. nih.govresearchgate.net Based on these and other studies on triazoles, the principal vibrational bands can be assigned. nih.gov

Principal FTIR Vibrational Bands and Assignments

Frequency Range (cm⁻¹)AssignmentDescription
3200 - 2800ν(O-H)Broad band, phenolic hydroxyl stretch, likely shifted due to H-bonding. nih.gov
3100 - 3000ν(C-H)Aromatic C-H stretching vibrations. tuiasi.ro
1610 - 1580ν(C=C)Aromatic ring skeletal C=C stretching vibrations.
1550 - 1470ν(C=N)Triazole ring C=N stretching vibrations. tuiasi.ro
1300 - 1200ν(C-O) / δ(O-H)Phenolic C-O stretching and O-H in-plane bending.
850 - 700γ(C-H)Aromatic C-H out-of-plane bending, indicative of substitution patterns.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound with high confidence. For 2-(4-Phenyl-4H- nih.govurfu.runih.govtriazol-3-yl)-phenol, the molecular formula is C₁₄H₁₁N₃O.

The theoretical exact mass (monoisotopic mass) for this formula is calculated as:

(14 x 12.000000) + (11 x 1.007825) + (3 x 14.003074) + (1 x 15.994915) = 237.09021 Da

An HRMS experiment, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 238.09799. The experimental measurement of this ion's mass to within a few parts per million (ppm) of the calculated value provides unambiguous confirmation of the compound's elemental formula. This technique has been successfully used to confirm the composition of many complex triazole derivatives. mdpi.commdpi.com

Computational and Theoretical Investigations of 2 4 Phenyl 4h 1 2 3 Triazol 3 Yl Phenol

Density Functional Theory (DFT) Calculations

No specific DFT calculation results for 2-(4-Phenyl-4H- researchgate.netnih.govresearchgate.nettriazol-3-yl)-phenol are available in the reviewed literature.

Molecular Geometry Optimization and Conformational Analysis

Detailed optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and conformational analysis for 2-(4-Phenyl-4H- researchgate.netnih.govresearchgate.nettriazol-3-yl)-phenol are not reported in the scientific literature. Such an analysis would typically reveal the planarity between the phenol (B47542) and triazole rings and the rotational orientation of the N-phenyl group.

Electronic Structure Properties: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

Specific values for the HOMO energy, LUMO energy, and the resultant energy gap for 2-(4-Phenyl-4H- researchgate.netnih.govresearchgate.nettriazol-3-yl)-phenol have not been computationally determined in published studies. This data is crucial for assessing the molecule's electronic behavior and kinetic stability.

Prediction and Comparison of Spectroscopic Parameters (NMR, IR, UV-Vis)

There are no published theoretical predictions of the NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption maxima for 2-(4-Phenyl-4H- researchgate.netnih.govresearchgate.nettriazol-3-yl)-phenol that would allow for a comparison with experimental data.

Chemical Reactivity Descriptors (Softness, Global Hardness, Electronegativity, Electrophilicity)

Quantitative values for chemical reactivity descriptors, which are derived from HOMO-LUMO energies, have not been calculated for 2-(4-Phenyl-4H- researchgate.netnih.govresearchgate.nettriazol-3-yl)-phenol in the available literature.

Natural Bond Orbital (NBO) Analysis

An NBO analysis, which provides insight into charge transfer and intramolecular delocalization interactions, has not been reported for 2-(4-Phenyl-4H- researchgate.netnih.govresearchgate.nettriazol-3-yl)-phenol.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps, which illustrate the charge distribution and identify reactive sites for electrophilic and nucleophilic attack, are not available for 2-(4-Phenyl-4H- researchgate.netnih.govresearchgate.nettriazol-3-yl)-phenol in the reviewed scientific papers.

Further research and dedicated computational studies are required to elucidate the specific theoretical and chemical properties of 2-(4-Phenyl-4H- researchgate.netnih.govresearchgate.nettriazol-3-yl)-phenol.

Investigation of Solvent Effects on Electronic and Energetic Properties

The surrounding solvent medium can significantly influence the electronic structure and stability of a molecule. Computational studies employ models like the Polarizable Continuum Model (PCM) within Density Functional Theory (DFT) to simulate these effects. For triazole derivatives, such studies reveal how the polarity of the solvent alters key electronic and energetic parameters. researchgate.netasianresassoc.org

Theoretical calculations on analogous compounds demonstrate that the electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are sensitive to the solvent environment. asianresassoc.org An increase in solvent polarity, from a non-polar solvent like CCl₄ to a polar one like DMSO, can lead to changes in the HOMO-LUMO energy gap. researchgate.net This is attributed to the differential stabilization of the ground and excited states by the solvent molecules. For instance, in a study of a similar triazole-thione, the bandgap was observed to respond to the addition of both polar and non-polar solvents. researchgate.net

The stability of the molecule can also be affected, with greater stability often observed in more polar environments. asianresassoc.org These computational approaches allow for a systematic analysis of how solute-solvent interactions, particularly hydrogen bonding with the phenol group, can modulate the electronic and energetic landscape of the molecule, which is critical for predicting its behavior in different chemical and biological systems. researchgate.netrsc.org

Table 1: Representative Solvent Effects on Electronic Properties of an Analogous Triazole Derivative Note: This data is illustrative for a related compound and shows general trends.

SolventDielectric Constant (ε)HOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Gas Phase1-6.98-1.555.43
Chloroform4.81-7.01-1.625.39
Acetone20.7-7.05-1.685.37
DMSO46.7-7.08-1.715.37
Water78.4-7.10-1.725.38

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful in silico tools used to predict how a ligand, such as 2-(4-Phenyl-4H- mdpi.comnih.govnih.govtriazol-3-yl)-phenol, might interact with a biological macromolecule, typically a protein receptor. researchgate.net This approach is fundamental in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action. nih.govcentralasianstudies.org For 1,2,4-triazole (B32235) derivatives, docking studies have been extensively performed to evaluate their potential as inhibitors for various enzymes, including kinases, carbonic anhydrases, and enzymes involved in oxidative stress. nih.govnih.govpensoft.net

The process involves generating a three-dimensional structure of the ligand and placing it into the binding site of a target protein. Algorithms then calculate the most favorable binding poses and estimate the strength of the interaction, commonly expressed as a binding affinity or docking score. researchgate.netpensoft.net

Docking studies provide detailed predictions of the specific interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic contacts, pi-pi stacking, and electrostatic interactions. nih.gov For example, in studies of triazole derivatives targeting protein kinases, the nitrogen atoms of the triazole ring often act as hydrogen bond acceptors, interacting with key amino acid residues in the enzyme's active site. nih.gov The phenyl and phenol rings of the target compound can participate in hydrophobic and pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

The binding affinity, typically reported in kcal/mol, quantifies the stability of the complex. Lower binding energy values indicate a more stable and potentially more potent interaction. pensoft.net Docking studies on various triazole-based compounds have shown excellent binding affinities against targets like c-kit tyrosine kinase, protein kinase B, and human carbonic anhydrase IX. nih.govnih.gov

Table 2: Predicted Binding Affinities and Key Interactions for Analogous 1,2,4-Triazole Derivatives with Various Protein Targets Note: This table presents representative data from studies on similar compounds to illustrate the application of molecular docking.

Compound TypeProtein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Triazole-acetamide Hybridc-kit Tyrosine Kinase1T46-176.75Cys673, Glu671, Asp810
Triazole-acetamide HybridProtein Kinase B4GV1-170.07Lys158, Asp274, Trp22
Triazole SulfonamideCarbonic Anhydrase IX5FL4-10.10His68, Thr200, Val130
Triazole DerivativeCYP515V5Z-9.8Tyr118, Y132, M508

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a realistic representation of the complex in a simulated physiological environment. frontiersin.org

Theoretical Analysis of Tautomeric Equilibria (e.g., Thiol-Thione Tautomerism)

Tautomerism is a critical phenomenon in heterocyclic chemistry, as different tautomers can exhibit distinct chemical reactivity and biological activity. researchgate.netijsr.net While 2-(4-Phenyl-4H- mdpi.comnih.govnih.govtriazol-3-yl)-phenol can exhibit prototropic tautomerism involving the triazole ring nitrogens or keto-enol tautomerism of the phenol group, the most extensively studied tautomerism in related triazoles is the thiol-thione equilibrium. This applies to the analogous compound where the hydroxyl group is replaced by a mercapto group, forming 4-phenyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol.

Computational studies, typically using DFT methods like B3LYP, are employed to determine the relative stabilities of the tautomeric forms in the gas phase and in solution. nih.gov For 3-mercapto-1,2,4-triazoles, the equilibrium is between the thiol (-SH) form and the thione (=S) form, where the proton resides on a ring nitrogen atom. ijsr.netresearchgate.net Numerous theoretical investigations have concluded that the thione form is the predominant and more stable tautomer in both the gas phase and in various solvents. ijsr.netresearchgate.net The higher stability of the thione form is often attributed to its greater polarity and more favorable electronic distribution.

Table 3: Calculated Relative Energies of Thiol-Thione Tautomers for a Representative 5-Substituted-4-Phenyl-1,2,4-triazole-3-thiol Note: This data is illustrative of the general findings for this class of compounds.

TautomerMethod/Basis SetRelative Energy (Gas Phase) (kcal/mol)Conclusion
Thione Form B3LYP/6-311++G(d,p)0.00Most Stable
Thiol FormB3LYP/6-311++G(d,p)+4.5Less Stable

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are in high demand for applications in optoelectronics, telecommunications, and optical data storage. bohrium.com Organic molecules featuring donor-acceptor groups and extended π-conjugated systems, such as 1,2,4-triazole derivatives, are promising candidates for NLO materials. researchgate.netnih.gov

Computational chemistry provides a powerful tool for the theoretical prediction and screening of NLO properties. Using DFT calculations, key parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) can be determined. researchgate.net The first hyperpolarizability (β) is the primary measure of a molecule's second-order NLO response. A high β value, often benchmarked against a standard material like urea, indicates a strong NLO activity. researchgate.net

A small HOMO-LUMO energy gap (ΔE) is generally correlated with enhanced NLO properties, as it facilitates intramolecular charge transfer (ICT) upon excitation. bohrium.comresearchgate.net For 2-(4-Phenyl-4H- mdpi.comnih.govnih.govtriazol-3-yl)-phenol, the phenol group acts as an electron donor and the triazole ring can act as an acceptor, creating a push-pull system conducive to ICT. Theoretical studies on similar triazole structures have shown that strategic substitution can tune the energy gap and significantly enhance the hyperpolarizability, making them viable for NLO applications. researchgate.netnih.govmdpi.com

Table 4: Theoretically Predicted NLO Properties of Representative 1,2,4-Triazole Derivatives Note: Data is for analogous compounds, calculated using DFT methods. Values are in electrostatic units (esu).

Compound DerivativeHOMO-LUMO Gap (eV)Dipole Moment (μ) (Debye)Polarizability (α) (x 10⁻²³ esu)First Hyperpolarizability (β) (x 10⁻³⁰ esu)
N-phenylpropanamide-triazole (7a)5.643.213.983.55
N-(2-chlorophenyl)propanamide-triazole (7b)5.624.874.094.89
N-(3-nitrophenyl)propanamide-triazole (7c)4.626.154.206.32

Structure Activity Relationship Sar Studies of 2 4 Phenyl 4h 1 2 3 Triazol 3 Yl Phenol and Its Functionalized Derivatives

Systematic Modulations of the 1,2,4-Triazole (B32235) and Phenol (B47542) Moieties

Systematic modulation of the 1,2,4-triazole and phenol rings is a key strategy to explore and optimize the biological potential of this class of compounds. The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in various biological interactions, including hydrogen bonding. Modifications typically involve introducing different substituents at various positions on both the triazole and the phenyl rings.

Researchers have explored the introduction of diverse functional groups to modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. For instance, the nitrogen atoms of the triazole ring can be sites for electrophilic substitution, while the carbon atoms can undergo nucleophilic substitution. The phenol moiety offers additional sites for modification, particularly on the aromatic ring.

Studies on related 1,2,4-triazole derivatives have shown that introducing different aryl or alkyl groups can significantly alter bioactivity. For example, in a series of novel menthol-derived 1,2,4-triazole-thioether compounds, various substituents on a phenyl ring attached to the triazole moiety led to a range of antifungal activities. Similarly, the introduction of amino acid fragments into 1,2,4-triazole derivatives has been shown to improve their antifungal activity, demonstrating the impact of significant structural additions. These examples underscore the principle that even subtle changes to the core structure can lead to substantial differences in biological effect, a foundational concept in SAR.

A common approach involves creating a library of analogues where specific positions are altered one at a time. For the 2-(4-Phenyl-4H-triazol-3-yl)-phenol core, this could involve:

Substitution on the N-phenyl ring: Introducing various groups (e.g., halogens, alkyl, alkoxy) at the ortho, meta, or para positions.

Substitution on the phenol ring: Adding substituents to alter its electronic properties and hydrogen-bonding capacity.

Modification of the triazole core: While less common for the core ring itself, derivatization at the C-5 position is a viable strategy.

These systematic changes allow for the mapping of chemical space to identify modifications that enhance desired activities, such as antimicrobial, anticancer, or anti-inflammatory effects.

Impact of Substituent Position and Electronic Properties on Bioactivity

Positional Isomerism: The location of a substituent on an aromatic ring can dramatically affect activity. For example, in a series of xanthotoxin-linked 1,2,3-triazoles, the antiproliferative potency followed the order p-CF3 > p-Cl > p-F > p-CH3 > p-OCH3, highlighting the importance of both the substituent's nature and its para-position. Similarly, for coumarin-1,2,3-triazole hybrids, a 2-chloro substituent on a phenyl ring significantly improved anti-acetylcholinesterase (AChE) activity, but moving it to the para position or replacing it with other groups greatly reduced activity. This demonstrates that a specific spatial arrangement is often required for optimal interaction with a biological target.

Electronic Properties: The electron-donating or electron-withdrawing character of a substituent modifies the electron density of the aromatic rings and the triazole core, affecting binding affinities and reactivity.

Electron-Withdrawing Groups (EWGs): Groups like halogens (F, Cl, Br), nitro (NO2), and trifluoromethyl (CF3) decrease electron density. In some series of triazole derivatives, EWGs have been associated with enhanced activity. For instance, some studies have noted that compounds with electron-donating substituents like Cl, NO2, and Br showed good anti-tuberculosis activity.

Electron-Donating Groups (EDGs): Groups such as alkyl (-CH3), methoxy (-OCH3), and hydroxyl (-OH) increase electron density. The presence of EDGs like -OH and -OCH3 has been shown to enhance the antimicrobial and antitumor activity of certain 1,2,4-triazole-3-thione derivatives. Conversely, other studies have found that introducing electron-rich aromatic systems can significantly increase cytotoxicity, while electron-poor systems may reduce it.

The interplay between positional and electronic effects is complex. The specific biological target dictates which combination of properties will be most effective. For instance, SAR studies on one class of compounds revealed that the introduction of aromatic substituents was crucial for potent cytotoxicity, with electron-rich systems generally showing higher activity.

Table 1: Effect of Substituent Electronic Properties on Bioactivity of Triazole Derivatives
Substituent TypeExamplesGeneral Effect on RingObserved Impact on Bioactivity (Examples)Citation
Electron-Withdrawing Groups (EWGs)-Cl, -Br, -NO₂, -CF₃Decrease electron density

Mechanistic Insights into Biological Interactions in Vitro Studies of 2 4 Phenyl 4h 1 2 3 Triazol 3 Yl Phenol Analogs

Antimicrobial Activity Mechanisms

The 1,2,4-triazole (B32235) nucleus is a key pharmacophore in many antimicrobial agents. nih.govnih.gov Analogs of 2-(4-Phenyl-4H- ijpsjournal.comniscpr.res.innih.govtriazol-3-yl)-phenol have been extensively studied for their ability to inhibit the growth of bacteria, fungi, mycobacteria, and viruses through various mechanisms of action.

Derivatives of the 1,2,4-triazole scaffold have demonstrated significant antibacterial properties against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov The mechanism of action is often linked to the specific substitutions on the triazole and phenyl rings.

Research into novel indole (B1671886) derivatives of 4-amino-4H-1,2,4-triazole-3-thiol indicated that an amino-containing derivative exhibited potent inhibitory effects against S. aureus and E. coli, with Minimum Inhibitory Concentration (MIC) values of 2 µg/mL and 8 µg/mL, respectively. nih.gov Another study on Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol found that while all synthesized compounds showed strong activity against S. aureus, often comparable or superior to the standard drug streptomycin (B1217042), they were not effective against E. coli. nih.govresearchgate.net For example, a 4-chloro derivative demonstrated antibacterial activity superior to streptomycin against S. aureus. nih.gov Similarly, certain 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives showed promising activity against S. aureus and P. aeruginosa. ktu.edu.tr

The antibacterial efficacy of these analogs is influenced by the nature of the substituents. For instance, a series of 4-amino-5-aryl-4H-1,2,4-triazole derivatives showed that a compound with a 4-trichloromethyl group on the phenyl ring had the highest antibacterial activity, with an MIC of 5 µg/mL, which was equivalent to the standard ceftriaxone. nih.gov

Compound ClassBacterial StrainActivity (MIC)Reference
Indole derivative of 4-amino-4H-1,2,4-triazole-3-thiolS. aureus2 µg/mL nih.gov
Indole derivative of 4-amino-4H-1,2,4-triazole-3-thiolE. coli8 µg/mL nih.gov
4-Amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazoleVarious5 µg/mL nih.gov
Schiff base with 4-chloro derivativeS. aureus> Streptomycin nih.gov

The 1,2,4-triazole core is famously present in many commercial antifungal drugs. ijpsjournal.comnih.gov Their primary mechanism involves the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov

Studies on various analogs have shown a range of efficacies against pathogenic fungi. In a series of 2-phenyl-3-(6-aryl-7H- ijpsjournal.comniscpr.res.innih.govtriazolo[3,4-b] ijpsjournal.comnih.govekb.egthiadiazin-3-yl)-4H-4-chromenone compounds, all derivatives displayed activity against Aspergillus niger. ijpsjournal.com The analog featuring a 4-bromophenyl group exhibited the highest activity against A. niger, while a derivative with a 4-methoxyphenyl (B3050149) group was notably active against Candida albicans. ijpsjournal.com

Other research has highlighted the potent antifungal properties of hybrid benzothiazolyl-triazole analogues. One such compound, 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, showed significant potential against C. albicans with an MIC value of 0.39 μg/mL. ekb.eg In contrast, some studies on Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol found no positive results against C. albicans or A. niger, indicating that the substitution pattern is critical for activity against these specific strains. nih.govresearchgate.net Generally, voriconazole, a triazole antifungal, has been shown to be a highly active agent against a wide range of yeast species. nih.gov

Compound ClassFungal StrainActivity (MIC)Reference
Benzothiazolyl-triazole analogueC. albicans0.39 μg/mL ekb.eg
1,2,4-Triazole-linked thiazolidin-4-oneC. albicans200 μg/mL ekb.eg
2-Phenoxy-benzo[g] ijpsjournal.comniscpr.res.innih.govtriazolo[1,5-a]quinazolineA. fumigatus0.98–1.95 μg/mL nih.gov

Tuberculosis remains a significant global health threat, and 1,2,4-triazole derivatives are regarded as a promising class of effective anti-TB candidates. researchgate.netnih.gov In vitro screenings have identified several analogs with potent activity against Mycobacterium tuberculosis.

A study of newly synthesized 1,2,4-triazole derivatives identified a compound, designated C4, as being highly active against Mycobacterium tuberculosis H37Ra with an MIC of 0.976 μg/mL. nih.gov Other derivatives in the same series also showed satisfactory results, with MIC values ranging from 31.25 to 62.5 μg/mL. nih.gov Another series of 5-(N-substituted carboxamidoethylthio)-3-(3′pyridyl)-4-amino-1,2,4-triazole derivatives were all found to inhibit over 90% of bacterial growth at a concentration of 10 µg/mL against M. tuberculosis H37RV. niscpr.res.in Molecular docking studies suggest that these compounds may act by targeting enzymes such as the Mycobacterium tuberculosis cytochrome P450 CYP121. nih.govnih.gov

Compound ClassMycobacterial StrainActivity (MIC)Reference
1,2,4-Triazole Derivative (C4)M. tuberculosis H37Ra0.976 μg/mL nih.gov
1,2,4-Triazole Derivative (C8, C11, C14)M. tuberculosis H37Ra31.25-62.5 μg/mL nih.gov
5-(N-substituted carboxamidoethylthio)-3-(3′pyridyl)-4-amino-1,2,4-triazoleM. tuberculosis H37RV>90% inhibition at 10 µg/mL niscpr.res.in

The 1,2,4-triazole scaffold has also been explored for its antiviral properties, particularly against the human immunodeficiency virus (HIV). Research has led to the discovery of a new class of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives that function as highly potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov

One of the most promising molecules from this class, designated 12126065, demonstrated remarkable antiviral activity against wild-type HIV-1 in TZM cells, with a 50% effective concentration (EC₅₀) of 0.24 nM. nih.govnih.govresearchgate.net This compound also showed low in vitro cytotoxicity (CC₅₀ = 4.8 μM) and maintained its activity against clinically relevant mutant strains of the virus. nih.govnih.gov These findings highlight the potential of this triazole subclass to inhibit viral replication by targeting the reverse transcriptase enzyme.

Anticancer and Cytotoxic Mechanisms

The versatility of the 1,2,4-triazole ring has been leveraged in the design of novel anticancer agents. nih.govisres.org Analogs have shown cytotoxic effects against a variety of human cancer cell lines, often through mechanisms involving the induction of apoptosis and cell cycle arrest.

Numerous studies have evaluated the cytotoxic potential of 1,2,4-triazole derivatives against breast (MCF-7), cervical (HeLa), and other cancer cell lines. A study on novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones, revealed promising cytotoxic activity. nih.gov Specifically, compounds 7d, 7e, 10a, and 10d showed IC₅₀ values lower than 12 μM against the HeLa cell line. nih.gov The substitution pattern on the phenyl ring was found to be critical, with a 2,4-di-Cl substitution showing greater activity than 4-Br, 4-Cl, or unsubstituted phenyl rings against HeLa cells. nih.gov

Other research on 1,2,4-triazolo[4,3-a]quinoxalines identified a compound that exhibited significant antitumor activity against a panel of 60 human cell lines, including breast cancer (MDA-MB-468) with a GI₅₀ (50% growth inhibition) of 5.55 μM. nih.gov Additionally, 1,2,4-triazole-derived Schiff bases have been investigated for their anticancer activities and were found to exhibit cytotoxicity against human breast and cervical cancer cell lines. isres.org

Compound ClassCell LineActivity (IC₅₀/GI₅₀)Reference
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7d, 7e)HeLa< 12 μM nih.gov
1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10a, 10d)HeLa< 12 μM nih.gov
1,2,4-Triazolo[4,3-a]quinoxaline derivativeMDA-MB-468 (Breast)5.55 μM nih.gov

Enzyme Inhibition as a Therapeutic Strategy (e.g., Cyclin-Dependent Kinase 2, Steroid Sulfatase)

The inhibition of specific enzymes is a cornerstone of modern therapeutic strategies, and analogs of 2-(4-phenyl-4H- researchgate.netnih.govresearchgate.nettriazol-3-yl)-phenol have emerged as promising candidates for targeting key enzymes involved in pathological processes. In vitro studies have highlighted their potential as inhibitors of enzymes such as Cyclin-Dependent Kinase 2 (CDK2) and Steroid Sulfatase (STS), which are critical in cancer progression.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. mdpi.com CDK2, in particular, plays a vital role in the transition from the G1 to the S phase of the cell cycle. nih.gov Consequently, inhibiting CDK2 is a promising approach for cancer therapy. acs.org Several studies have demonstrated the potential of 1,2,4-triazole derivatives as CDK inhibitors. For instance, a series of 1-acyl-1H- researchgate.netnih.govresearchgate.nettriazole-3,5-diamine analogs were synthesized and found to exhibit potent and selective inhibitory activities against CDK1 and CDK2. researchgate.net Similarly, novel coumarin-triazole-glycosyl hybrids have been developed and evaluated for their anticancer activity, with some compounds showing excellent inhibitory activity against CDK2/cyclin A2. nih.gov One such hybrid demonstrated an IC50 value of 0.15±0.60 μM against CDK2, which was superior to the reference drug, roscovitine (B1683857) (IC50 = 0.46±0.30 μM). nih.gov Furthermore, triazolopyrimidine analogs have been shown to be potent inhibitors of CDK2, with some derivatives being only marginally less active than the parent purine (B94841) compounds. acs.org

Steroid Sulfatase (STS) Inhibition: Steroid sulfatase is a key enzyme in the biosynthesis of active estrogens and androgens from inactive steroid sulfates. mdpi.com In hormone-dependent cancers, such as breast cancer, inhibiting STS can effectively reduce the availability of active hormones for cancer cells. mdpi.com Sulfamoylated derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol have been developed as potent STS inhibitors. mdpi.com The inhibitory profiles of these compounds were evaluated using radioisotope assays in MCF-7 breast cancer cells. One of the most active compounds demonstrated an extraordinary STS inhibitory potency with an IC50 value of 0.21 nM, which was a five-fold improvement compared to the reference inhibitor Irosustat (IC50 = 1.06 nM). mdpi.com Another class of potent STS inhibitors is based on 6-(1-phenyl-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulfamate (B1201201) derivatives. One compound from this series, 6-(1-(1,2,3-trifluorophenyl)-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulfamate, showed significant activity, with a remaining STS activity of 5.22% at a 100 nM concentration and an IC50 value of 15.97 nM. acs.org

Table 1: In Vitro Enzyme Inhibition by 2-(4-Phenyl-4H- researchgate.netnih.govresearchgate.nettriazol-3-yl)-phenol Analogs and Related Triazole Derivatives

Compound/Analog ClassTarget EnzymeKey FindingsReference
Coumarin-triazole-glycosyl hybridCDK2/cyclin A2IC50 = 0.15±0.60 μM nih.gov
Sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivativeSteroid Sulfatase (STS)IC50 = 0.21 nM in MCF-7 cells mdpi.com
6-(1-(1,2,3-trifluorophenyl)-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulfamateSteroid Sulfatase (STS)IC50 = 15.97 nM acs.org
1-acyl-1H- researchgate.netnih.govresearchgate.nettriazole-3,5-diamine analogsCDK1 and CDK2Potent and selective inhibition researchgate.net

Antioxidant Activity and Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathology of numerous diseases. researchgate.net Synthetic antioxidants, including derivatives of 1,2,4-triazole, have garnered significant interest for their potential to counteract oxidative damage. researchgate.net The presence of a phenol (B47542) group in the target compound suggests inherent antioxidant potential, which has been explored in various analogs.

A primary mechanism of antioxidant action is the ability to scavenge free radicals. This activity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. A study on phenol and pyridine (B92270) substituted 1,2,4-triazole derivatives demonstrated significant antioxidant activity. researchgate.net Specifically, the compound 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol showed potent ABTS cation radical and DPPH radical scavenging activity, with IC50 values of 4.59±4.19 µg/mL and 7.12±2.32 µg/mL, respectively. researchgate.net Research indicates that the presence of electron-donating groups enhances the antioxidant capacity of these compounds. researchgate.net

Further investigations into 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives also confirmed their antioxidant properties using the DPPH assay. nih.gov Among a series of synthesized compounds, one derivative containing a thiazolidinone ring showed the highest activity across all tested concentrations, with an IC50 value of 5.84 µg/ml, which was comparable to the standard antioxidant, ascorbic acid. nih.gov Another study highlighted that 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol exhibited a powerful antiradical effect of 88.89% at a concentration of 1 × 10⁻³ M, which was close to that of ascorbic acid. nih.gov

Table 2: Free Radical Scavenging Activity of 1,2,4-Triazole Analogs

Compound/AnalogAssayIC50 Value / % InhibitionReference
2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenolABTS4.59±4.19 µg/mL researchgate.net
DPPH7.12±2.32 µg/mL researchgate.net
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative with thiazolidinone ringDPPH5.84 µg/mL nih.gov
4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiolDPPH88.89% inhibition at 1 × 10⁻³ M nih.gov

Anti-inflammatory Pathways Modulation

Chronic inflammation is a key factor in the development and progression of many diseases. Derivatives of 1,2,4-triazole have demonstrated significant anti-inflammatory properties, often through the modulation of critical signaling pathways. Research has shown that these compounds can interfere with the production and signaling of pro-inflammatory mediators.

A notable study on 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, an analog of the core structure, investigated its neuroprotective and anti-inflammatory effects in models of Alzheimer's disease. nih.gov The results revealed that this compound could reduce the production of proinflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), both in vitro and in vivo. nih.gov Further mechanistic studies indicated that these anti-inflammatory effects were mediated through the regulation of the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways. nih.gov The NF-κB pathway is a central regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development. The ability of this triazole analog to suppress this pathway highlights its therapeutic potential. nih.gov Previous studies have also linked various 1,2,4-triazole derivatives to anti-inflammatory effects, suggesting this is a common property of this class of compounds. researchgate.net

Potential Applications and Future Research Directions of the 2 4 Phenyl 4h 1 2 3 Triazol 3 Yl Phenol Scaffold

Development as Ligands for Metal Complexes

Substituted 1,2,4-triazole (B32235) derivatives are well-established as effective ligands in coordination chemistry due to their multiple nitrogen donor atoms, which allow for diverse coordination modes. nih.gov The 2-(4-phenyl-4H- neliti.comglobalresearchonline.netnih.govtriazol-3-yl)-phenol scaffold is particularly promising as a chelating agent. The triazole ring possesses strong σ-donor properties, and the adjacent phenolic hydroxyl group provides an additional coordination site through its oxygen atom. nih.gov This arrangement allows the molecule to act as a bidentate or potentially tridentate ligand, forming stable chelate complexes with a variety of transition metal ions. ias.ac.in

Research on similar 1,2,4-triazole-based Schiff bases and mercapto-triazoles has demonstrated their ability to form stable complexes with metals such as Co(II), Ni(II), Cu(II), Pd(II), and Cd(II). ias.ac.inekb.eg These complexes often exhibit distinct geometries, including octahedral and square planar configurations, depending on the metal ion and reaction conditions. ekb.egpnrjournal.com The functionalization of the triazole molecule allows for the engineering of transition metal organometallic compounds with specific catalytic, luminescent, or biochemical properties. mdpi.com The development of metal complexes with the 2-(4-phenyl-4H- neliti.comglobalresearchonline.netnih.govtriazol-3-yl)-phenol ligand could lead to novel materials with unique magnetic, optical, or catalytic functions. mdpi.com

Table 1: Coordination Characteristics of Related 1,2,4-Triazole Ligands with Transition Metals

Ligand Type Metal Ions Typical Coordination Geometry Reference
Triazole-derived Schiff Base Co(II), Ni(II), Cu(II) Octahedral ekb.eg
Triazole-derived Schiff Base Pd(II) Square Planar ekb.eg
Triazole-derived Schiff Base Cd(II) Tetrahedral ekb.eg
Mercapto-triazole Fe(II), Ni(II) Tridentate Coordination ias.ac.in
Mercapto-triazole Co(II), Cu(II), Zn(II) Bidentate Coordination ias.ac.in

Applications in Organic Synthesis and Materials Science (e.g., Polymers, Azo Dyes)

The structural features of 2-(4-phenyl-4H- neliti.comglobalresearchonline.netnih.govtriazol-3-yl)-phenol make it a valuable building block in organic synthesis and for the creation of new materials. ontosight.ai The presence of reactive sites, namely the phenolic hydroxyl group and the aromatic rings, allows for its incorporation into larger molecular architectures like polymers and dyes.

Polymers: The phenol (B47542) and phenyl groups can serve as reactive sites for polymerization reactions. For instance, derivatives of this scaffold could be used as monomers to synthesize novel polymers. Polyamides, polyesters, or epoxy resins incorporating the triazole-phenol moiety might exhibit enhanced thermal stability, flame retardancy, or specific mechanical properties. The 1,2,4-triazole ring is known for its applications in developing new materials, including polymers with unique characteristics. ontosight.ainih.gov Research into polymers derived from similar aromatic diamine structures has shown potential for creating nanocomposites with biological applications. kashanu.ac.ir

Azo Dyes: Azo dyes represent the largest category of synthetic colorants, characterized by the presence of one or more azo (–N=N–) groups. mdpi.com The phenol component of the scaffold is an activated aromatic system, making it an excellent coupling partner for reactions with diazonium salts to form vibrant azo dyes. mdpi.comresearchgate.net Furthermore, the 1,2,4-triazole moiety itself can be incorporated into the structure of azo dyes to potentially improve properties such as color intensity, lightfastness, and affinity for certain fibers. researchgate.net The synthesis of novel azo dyes based on this scaffold could yield colorants with applications in textiles, printing, and advanced optical materials. mdpi.comresearchgate.net

Prospects in Lead Optimization for Drug Discovery

The 1,2,4-triazole nucleus is a well-known pharmacophore present in numerous clinically approved drugs and is a cornerstone in medicinal chemistry. globalresearchonline.netnih.gov Derivatives of 1,2,4-triazole exhibit a vast spectrum of biological activities, including antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties. nih.govresearchgate.netuobaghdad.edu.iq The 2-(4-phenyl-4H- neliti.comglobalresearchonline.netnih.govtriazol-3-yl)-phenol structure represents a promising "lead compound" for drug discovery and optimization.

Medicinal chemists can systematically modify this scaffold to enhance its therapeutic potential. Key strategies for lead optimization include:

Substitution on Aromatic Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl or phenol rings can significantly modulate the compound's biological activity, potency, and pharmacokinetic profile. For example, studies have shown that the position of a hydroxyl group on a phenyl ring attached to the triazole core can influence antibacterial effects. mdpi.com

Modification of the Phenolic Group: The hydroxyl group can be etherified, esterified, or converted into other functional groups to alter solubility, cell permeability, and target binding.

Derivatization at the Triazole Core: While the core structure is defined, further derivatization at other positions of the triazole ring, if synthetically accessible, could also be explored.

The goal of such modifications is to improve the interaction with biological targets, such as enzymes or receptors, to achieve higher efficacy and selectivity. ontosight.ainih.gov The development of new derivatives based on this scaffold could lead to novel therapeutic agents for a wide range of diseases. zsmu.edu.ua

Table 2: Reported Biological Activities of Various 1,2,4-Triazole Derivatives

Derivative Class Biological Activity Reference
Ciprofloxacin-triazole hybrids Antibacterial mdpi.com
Thio-substituted triazoles Antimicrobial, Anticancer, Antifungal ontosight.aiontosight.ai
Myrtenal-triazole conjugates Antifungal nih.gov
Phenyl-triazole sulfamates Anticancer (Steroid Sulfatase Inhibitors) nih.govacs.org
Amide-substituted triazoles Anticonvulsant mdpi.com

Exploration of Synergistic Effects with Other Bioactive Heterocycles

A contemporary strategy in drug design involves the creation of hybrid molecules by combining two or more distinct pharmacophores into a single chemical entity. This approach can lead to compounds with synergistic effects, enhanced potency, a broader spectrum of activity, or novel mechanisms of action. zsmu.edu.uadergipark.org.tr The combination of different heterocyclic fragments in one molecule is a known method to generate new types of biological actions. zsmu.edu.ua

The 2-(4-phenyl-4H- neliti.comglobalresearchonline.netnih.govtriazol-3-yl)-phenol scaffold is an ideal candidate for this strategy. It can be synthetically linked to other bioactive heterocyclic rings known for their medicinal properties, such as:

Piperazine: Often found in antimicrobial and CNS-active drugs.

Thiadiazole: Known for its antimicrobial and anticancer activities. zsmu.edu.ua

Benzofuran or Pyrazole: These heterocycles are present in various anti-inflammatory and antimicrobial agents. dergipark.org.tr

Quinoline: A core structure in antimalarial and antibacterial drugs. dergipark.org.tr

By creating such hybrid compounds, researchers can explore potential synergistic interactions between the triazole-phenol moiety and the appended heterocycle. This could lead to the development of next-generation therapeutic agents that are more effective and potentially able to overcome challenges like drug resistance. neliti.com

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2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.